molecular formula C21H26N2O3S B2904517 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 1903592-60-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2904517
CAS No.: 1903592-60-8
M. Wt: 386.51
InChI Key: DAZSWTYTDIPMLF-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide represents a sophisticated molecular architecture combining benzothiophene and cyclohexene pharmacophores through an ethanediamide linker, creating a unique chemical entity with significant potential in medicinal chemistry and pharmacological research. This compound features a benzothiophene moiety known for its prevalence in bioactive molecules, coupled with a cyclohexenyl ethyl group that contributes to specific steric and electronic properties, potentially enhancing blood-brain barrier permeability and target engagement in neurological studies . The molecular structure incorporates an ethanediamide (oxamide) bridge, a functional group demonstrated in related compounds to facilitate hydrogen bonding interactions with biological targets, potentially enabling protease inhibition or receptor modulation activities . Researchers investigating allosteric modulation of neurological receptors may find particular value in this compound, as the structural features suggest potential affinity for kinase domains or GPCR targets, similar to other benzothiophene-containing compounds documented in research literature. The presence of both hydrophobic (cyclohexene, benzothiophene) and hydrophilic (hydroxy, diamide) regions within the same molecule creates an optimal balance for cell membrane penetration while maintaining sufficient aqueous solubility for in vitro assay systems. This carefully engineered compound is provided exclusively for research applications in accordance with standard laboratory safety protocols and is strictly designated For Research Use Only. Not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and implement appropriate personal protective equipment when handling this chemical entity.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-21(26,18-13-16-9-5-6-10-17(16)27-18)14-23-20(25)19(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,26H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZSWTYTDIPMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the oxalamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted benzothiophenes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzothiophene-Containing Analogs

  • N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 2034403-77-3): This analog replaces the cyclohexenylethyl-ethanediamide group with a dichlorophenoxy acetamide. The molecular weight (C₁₉H₁₇Cl₂NO₃S: 438.3 g/mol) is higher than the target compound due to chlorine atoms, which may affect solubility and metabolic stability .

Ethanediamide-Linked Compounds

  • N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide (CAS 2309747-62-2) :
    The trifluoroethyl-piperidine substituent introduces strong electron-withdrawing properties and rigidity, contrasting with the benzothiophene group in the target compound. This substitution could enhance blood-brain barrier penetration, making it relevant for central nervous system targets .
  • Its molecular weight (358.5 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

Cyclohexenylethyl-Containing Derivatives

  • N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: The methoxyphenyl group confers moderate hydrophilicity compared to the benzothiophene moiety.

Amides with Aromatic/ Heterocyclic Substituents

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    This compound’s dichlorophenyl-thiazol architecture demonstrates crystallographic stability via N–H⋯N hydrogen bonds, forming 1D chains. Such interactions are critical for solid-state stability and could inform the design of the target compound’s crystal engineering .

Structural and Functional Implications

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Substituents
Target Compound ~375–400* Benzothiophene, Cyclohexenyl, Hydroxy
CAS 2034403-77-3 438.3 Dichlorophenoxy
CAS 2309747-62-2 375.4 Trifluoroethyl-piperidine
CAS 2380033-53-2 358.5 Furan-thiophene

*Estimated based on analogs.

  • Aromatic Interactions: Benzothiophene and cyclohexenyl groups provide a balance of hydrophobic and π-π interactions, contrasting with the polar dichlorophenoxy or thiazol groups in other analogs.

Q & A

Q. What are the recommended multi-step synthesis routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves sequential amide bond formation and functional group protection/deprotection. Key steps include:

  • Using coupling agents like EDC/HOBt for amidation (≥90% efficiency under anhydrous DMF at 0–5°C) .
  • Optimizing solvent systems (e.g., DMSO for hydroxyl group stability) and catalysts (e.g., DMAP for acyl transfer) .
  • Employing Design of Experiments (DOE) to evaluate temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and reaction time (6–24 hrs) . Monitor intermediate purity via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and final product purity via HPLC (>98% by C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 to confirm amide proton (δ 8.2–8.5 ppm) and benzothiophene aromatic signals (δ 7.3–7.8 ppm) .
  • HPLC-MS : ESI+ mode for molecular ion [M+H]<sup>+</sup> (calculated m/z 483.2) and fragment patterns (e.g., cleavage at hydroxypropyl moiety, m/z 215.1) .
  • XRD : Single-crystal analysis to resolve stereochemistry at the hydroxypropyl center (dOH = 1.82 Å) .

Q. What in vitro screening models are appropriate for initial bioactivity assessment?

  • Enzyme inhibition : COX-2 inhibition assay (IC50 determination via fluorometric kit, positive control: Celecoxib) .
  • Cell-based assays : Cytotoxicity screening in HEK-293 cells (MTT assay, 24–72 hr exposure) with EC50 thresholds <50 µM considered active .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between experimental models?

  • Purity validation : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .
  • Assay standardization : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-analysis : Apply mixed-effects models to account for inter-lab variability in IC50 measurements (95% confidence intervals) .

Q. What computational modeling approaches predict binding affinity with cyclooxygenase-2?

  • Molecular docking : AutoDock Vina with flexible side chains (grid size: 25 Å<sup>3</sup>, exhaustiveness: 32) to identify key interactions (e.g., hydrogen bonds with Arg120, π-π stacking at Tyr385) .
  • MD simulations : GROMACS (100 ns, NPT ensemble) to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
  • QSAR : Use descriptors like logP (calculated: 3.2±0.3) and polar surface area (110 Å<sup>2</sup>) to correlate with bioavailability .

Q. How does stereochemistry at the hydroxypropyl moiety influence pharmacological activity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, flow rate 1 mL/min) .
  • Activity comparison : Test (R)- and (S)-enantiomers in COX-2 inhibition assays (ΔIC50 >10-fold indicates stereospecificity) .

Q. What strategies mitigate competing side reactions during amide bond formation?

  • Kinetic control : Maintain low temperatures (0–5°C) to suppress racemization .
  • Coupling agents : Use HOBt/DIC to reduce carbodiimide-mediated byproducts (yield improvement: 15–20%) .
  • In situ monitoring : FTIR for real-time tracking of carbonyl (1680 cm<sup>−1</sup>) and amine (3300 cm<sup>−1</sup>) peaks .

Q. How do researchers validate target engagement specificity in complex biological systems?

  • CETSA : Thermal shift assays (ΔTm ≥2°C indicates binding) in cell lysates .
  • SPR : Measure binding kinetics (kon/koff) to recombinant COX-2 (Rmax >50 RU confirms interaction) .
  • Gene knockout : CRISPR-Cas9-modified cell lines to confirm pathway dependence .

Methodological Best Practices

Q. What stability parameters must be controlled during long-term storage?

  • Storage : -20°C under argon, with desiccants (silica gel) to prevent hydrolysis .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring .

Q. What statistical frameworks optimize pharmacokinetic properties in preclinical development?

  • Population PK modeling : NONMEM for interspecies scaling (mouse-to-human clearance correlation) .
  • IVIVC : Establish in vitro dissolution (pH 6.8 buffer) vs. in vivo absorption profiles (AUC0–24 >80% bioequivalence) .
  • Bayesian optimization : MCMC sampling to prioritize analogs with favorable logD (2.5–3.5) and plasma protein binding (<90%) .

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